
Adenosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, monomethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is a nucleotide analog that plays a significant role in various biochemical processes. This compound is structurally similar to adenosine triphosphate (ATP), which is a key molecule in cellular energy transfer. The modification at the 2’ position and the presence of a monomethyl ester group make this compound unique and useful in specific scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester typically involves the phosphorylation of 2’-deoxyadenosine followed by the introduction of the monomethyl ester group. The process can be summarized as follows:
Phosphorylation: 2’-deoxyadenosine is phosphorylated using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid derivatives under controlled conditions.
Esterification: The phosphorylated intermediate is then treated with methanol in the presence of a catalyst to introduce the monomethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods where specific enzymes catalyze the phosphorylation and esterification steps. These methods are preferred for large-scale production due to their efficiency and specificity.
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate groups.
Substitution: Substitution reactions can occur at the phosphate or ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester derivatives with altered phosphate groups.
Applications De Recherche Scientifique
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester has several scientific research applications:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Employed in studies of cellular energy transfer and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in conditions related to energy metabolism.
Industry: Utilized in the production of nucleotide analogs for research and development purposes.
Mécanisme D'action
The mechanism of action of Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester involves its interaction with specific enzymes and receptors in the cell. The compound mimics ATP and can bind to ATP-binding sites, influencing various biochemical pathways. The molecular targets include kinases and other ATP-dependent enzymes, which play crucial roles in cellular processes such as energy transfer, signal transduction, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine triphosphate (ATP): The primary energy carrier in cells.
2’-Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-: A similar compound without the monomethyl ester group.
Uniqueness
Adenosine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, monomethyl ester is unique due to the presence of the monomethyl ester group, which can influence its interaction with enzymes and receptors. This modification can enhance its stability and specificity in certain biochemical applications, making it a valuable tool in scientific research.
Propriétés
Numéro CAS |
87202-49-1 |
|---|---|
Formule moléculaire |
C11H18N5O12P3 |
Poids moléculaire |
505.21 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [hydroxy(methoxy)phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O12P3/c1-24-29(18,19)27-31(22,23)28-30(20,21)25-3-7-6(17)2-8(26-7)16-5-15-9-10(12)13-4-14-11(9)16/h4-8,17H,2-3H2,1H3,(H,18,19)(H,20,21)(H,22,23)(H2,12,13,14)/t6-,7+,8+/m0/s1 |
Clé InChI |
LNAKNOXCERUEJC-XLPZGREQSA-N |
SMILES isomérique |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O |
SMILES canonique |
COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


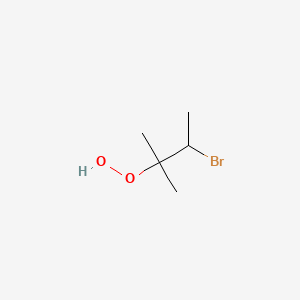

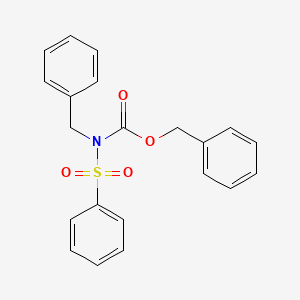
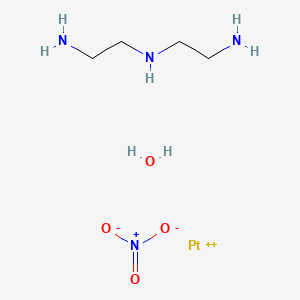

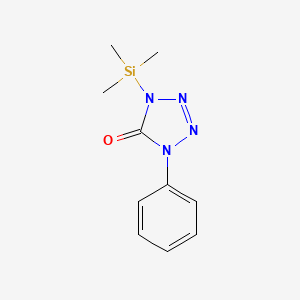
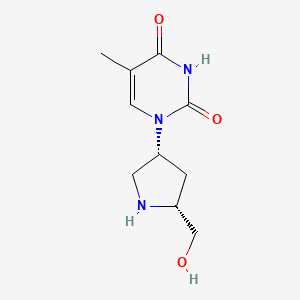
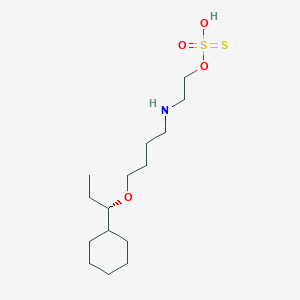

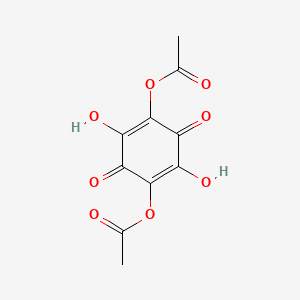
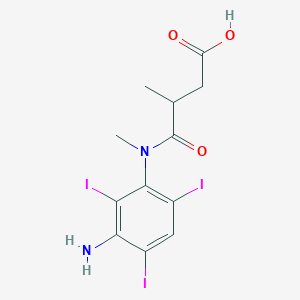

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)

